Product packaging for 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide(Cat. No.:CAS No. 600128-05-0)

3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide

Cat. No.: B12579163
CAS No.: 600128-05-0
M. Wt: 257.24 g/mol
InChI Key: CSIIUALMNKONTJ-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis and Advanced Chemical Scaffolds

N-substituted benzamides that incorporate a pyridine (B92270) moiety represent a significant class of molecules in modern organic chemistry. The synthesis of these structures lies at the intersection of fundamental amide bond formation—a cornerstone of synthetic chemistry—and the construction of advanced heterocyclic systems. The pyridine ring, in particular, is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in a diverse range of biologically active compounds. nih.govrsc.org The combination of a benzamide (B126) framework with a pyridine ring creates a bioisosteric analog to other important structures, where the pyridine's nitrogen atom offers unique opportunities for hydrogen bonding and pharmacokinetic modulation. nih.gov The development of novel synthetic routes, such as ruthenium-catalyzed cycloisomerization, to create substituted pyridines highlights the ongoing effort to efficiently generate these valuable chemical entities for further study. nih.gov

Significance of Benzamide and Pyridine Derivatives in Chemical Research

The importance of both benzamide and pyridine derivatives in chemical research is well-established and multifaceted.

Benzamide Derivatives: The benzamide functional group is a key structural unit in a wide array of chemically significant molecules. Amide derivatives are studied extensively for applications in agrochemicals, with commercial examples found in herbicides, insecticides, and fungicides. nih.gov The amide bond is also beneficial for its potential to improve the biodegradation of complex molecules. nih.gov In medicinal chemistry, substituted benzamides are explored for various therapeutic properties; for instance, certain nitro-substituted benzamides have been synthesized and evaluated for in-vitro anti-inflammatory activity. nih.gov

Pyridine Derivatives: Pyridine, a heterocyclic isostere of benzene (B151609), is a fundamental building block in chemistry. nih.govrsc.orgresearchgate.net Its derivatives are critical precursors for countless pharmaceuticals and agrochemicals, and the pyridine nucleus is present in over 7,000 existing drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring imparts basicity and allows it to form salts with strong acids. researchgate.net This nitrogen can also be targeted in reactions like alkylation and acylation to produce N-acylpyridinium salts, which are versatile synthetic intermediates for creating biologically active compounds. researchgate.net The chemical stability and reactivity of the pyridine ring make it a consistent focus of research for discovering new materials and therapeutic agents. researchgate.net

Rationale for Investigating 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide

The specific rationale for investigating the compound this compound stems from the desire to explore the chemical space defined by its unique combination of structural features. The N-pyridinylbenzamide core is a known scaffold of interest, particularly in the search for new antimycobacterial agents. nih.gov Academic inquiry into this family of compounds often focuses on understanding how positional isomerism—such as the attachment point on the pyridine ring (e.g., pyridin-2-yl vs. pyridin-3-yl)—influences biological activity. nih.gov

Furthermore, the substituents on the benzamide ring are critical. The nitro group (NO₂) is a powerful electron-withdrawing group and its presence can be crucial for a compound's biological function. mdpi.com In some molecular frameworks, replacing other atoms with a nitro group has been shown to enhance biological properties. mdpi.com The specific placement of the nitro group at the 2-position and the methyl group at the 3-position on the benzene ring creates a distinct electronic and steric profile. Therefore, the primary rationale for studying this precise molecule is to systematically map structure-activity relationships (SAR) and to understand how this unique arrangement of functional groups affects its chemical properties and potential utility compared to other isomers.

Overview of Current Research Landscape on Related Nitro-Pyridinylbenzamides

The research landscape for compounds related to this compound is active and primarily driven by medicinal chemistry. A significant body of work exists on the synthesis and evaluation of N-pyridinylbenzamide libraries against various biological targets. nih.gov For example, a 2021 study prepared 44 different N-pyridinylbenzamides to investigate their antimycobacterial potential, finding that N-(pyridin-2-yl)benzamides were generally more potent than their N-(pyridin-3-yl) counterparts in that specific series. nih.gov

Research also extends to related structures where the core moieties are altered. Studies have investigated nitro-substituted benzamides for their anti-inflammatory effects by measuring their ability to inhibit nitric oxide production. nih.gov Other work focuses on different nitrogen-containing heterocycles linked to the benzamide, such as N-pyrimidinyl benzamides. chemicalbook.com The broader category of nitro-containing compounds is also an area of intense study, with molecules being developed for anticancer and antimicrobial applications. mdpi.commdpi.com This collective research effort underscores a continued interest in combining aromatic nitro compounds with heterocyclic amines to discover novel chemical entities.

Scope and Objectives of Academic Inquiry into the Chemical Compound

The primary academic objectives for an inquiry into this compound would be centered on its fundamental chemical characterization and its potential to expand the understanding of its compound class. A typical investigation would include:

Synthesis: Developing an efficient and reproducible synthetic pathway to produce the compound in high purity.

Structural Elucidation: Unambiguously confirming the molecular structure and connectivity using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Profiling: Determining key physical and chemical properties, such as melting point, solubility, and stability.

Contribution to Structure-Activity Relationship (SAR) Models: Using the compound as a specific data point to build more comprehensive SAR models for the N-pyridinylbenzamide class. nih.gov By comparing its properties and (if applicable) biological activity to known analogs, researchers can better understand the influence of the 2-nitro, 3-methyl, and N-(pyridin-3-yl) functionalities.

Ultimately, the study of this specific molecule serves to systematically explore a precise corner of chemical space, driven by the established significance of its constituent benzamide, pyridine, and nitro functional groups. nih.govnih.govresearchgate.net

Data Tables

Chemical Properties of a Related Isomer: N-(3-methylpyridin-2-yl)-3-nitrobenzamide

No public database records with experimentally verified data for this compound were available. The following table presents predicted data for a positional isomer, N-(3-methylpyridin-2-yl)-3-nitrobenzamide, for contextual purposes.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃O₃ uni.lu
Monoisotopic Mass 257.08005 Da uni.lu
Predicted XlogP 2.2 uni.lu
InChIKey VSRWIFLXAWQPFD-UHFFFAOYSA-N uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O3 B12579163 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide CAS No. 600128-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

600128-05-0

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-methyl-2-nitro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-4-2-6-11(12(9)16(18)19)13(17)15-10-5-3-7-14-8-10/h2-8H,1H3,(H,15,17)

InChI Key

CSIIUALMNKONTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Nitro N Pyridin 3 Yl Benzamide

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide deconstructs the target molecule into simpler, commercially available or readily synthesizable precursors. The primary disconnection occurs at the amide bond (C-N bond), yielding two key synthons: a 3-methyl-2-nitrobenzoyl derivative and a 3-aminopyridine (B143674) moiety.

The corresponding chemical precursors for these synthons are 3-methyl-2-nitrobenzoic acid and 3-aminopyridine . The synthesis of 3-methyl-2-nitrobenzoic acid itself can be achieved through the selective oxidation of one methyl group of 1,3-dimethyl-2-nitrobenzene. google.com This process requires careful control of reaction conditions to achieve the desired regioselectivity. google.com

The selection of these precursors is strategic. 3-Aminopyridine is a common building block in medicinal chemistry. The 3-methyl-2-nitrobenzoic acid fragment incorporates the desired substitution pattern on the phenyl ring, which is crucial for the final compound's properties. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and is a common feature in various biologically active molecules.

Classical Amidation Reactions for N-Benzamide Formation

The formation of the N-benzoyl bond is a cornerstone of this synthesis. Classical methods for amide bond formation are well-established and widely used in organic synthesis.

A common and effective method for forming the amide bond is through the condensation of an activated carboxylic acid derivative with an amine. In this case, 3-methyl-2-nitrobenzoic acid is first converted into a more reactive species to facilitate the reaction with the relatively nucleophilic 3-aminopyridine.

Common activating agents include:

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) : These reagents convert the carboxylic acid to the highly reactive acyl chloride. The subsequent reaction with 3-aminopyridine in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct, yields the desired amide.

Carbodiimides : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to promote the direct coupling of carboxylic acids and amines. These reagents form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Other coupling reagents : A variety of other reagents, often based on phosphonium (B103445) or uronium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), can also be employed to facilitate the amidation.

The choice of activating agent and reaction conditions can be optimized to maximize the yield and purity of this compound.

While the primary strategy involves forming the amide bond directly, cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to construct the C-C bond between the aryl and pyridine (B92270) rings in related structures. nih.gov This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net

In the context of synthesizing precursors or analogues of this compound, a Suzuki-Miyaura coupling could be envisioned to create a substituted biaryl system before the amide bond formation. For instance, a suitably functionalized pyridine boronic acid could be coupled with a substituted bromobenzene (B47551) derivative. acs.orgnih.gov However, for the direct synthesis of the target molecule, amidation remains the more direct approach.

Difficulties in the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles can arise from the slow rate of transmetallation of electron-deficient heteroaryl boron derivatives and their rapid decomposition via protodeboronation. nih.gov Overcoming these challenges often requires the development of specific catalyst systems and reaction conditions. nih.gov

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry continually seeks to improve upon classical methods by developing more efficient, selective, and environmentally friendly processes.

Recent advances have focused on the development of catalytic systems for amidation reactions, which can offer higher yields and selectivities under milder conditions. Borane-pyridine has been shown to be an efficient liquid catalyst for the direct amidation of a wide range of carboxylic acids and amines, tolerating functionalities like nitro groups. mdpi.com This method could potentially be applied to the synthesis of this compound.

Organophosphorus-catalyzed methods have also emerged for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov While this specific example targets the 2-position of the pyridine ring, the underlying principle of using a single catalyst to drive both amide formation and functionalization represents a significant step towards more efficient synthesis. nih.gov

For the pyridine moiety, copper-catalyzed amidation of chloropyridines provides an efficient route to N-(pyridin-2-yl)-amides. rsc.org This highlights the potential of transition metal catalysis in forming the C-N bond in such systems.

Table 1: Comparison of Synthetic Methodologies

Methodology Key Reagents/Catalysts Advantages Potential Challenges
Classical Amidation (Acyl Chloride) Thionyl chloride, Oxalyl chloride High reactivity, well-established Harsh reagents, generation of acidic byproducts
Classical Amidation (Coupling Agents) DCC, EDC, HBTU, BOP Milder conditions, high yields Stoichiometric amounts of reagents, byproduct removal
Catalytic Amidation (Borane-Pyridine) Borane-pyridine complex Catalytic, tolerates various functional groups mdpi.com May require optimization for specific substrates
Copper-Catalyzed Amidation CuI/diamine catalyst rsc.org Efficient for halo-pyridines rsc.org Primarily demonstrated for 2-chloro-pyridines rsc.org

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org In the context of synthesizing this compound, several green chemistry principles can be applied.

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product is a key goal. acs.org Catalytic methods generally have a higher atom economy than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries : The choice of solvent is critical. Efforts are being made to replace hazardous solvents with greener alternatives like water or to perform reactions under solvent-free conditions. chemmethod.comsemanticscholar.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste. acs.org The development of recyclable catalysts, such as magnetically recoverable nano-catalysts, is a promising area of research. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. medjchem.com

By considering these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also more environmentally sustainable.

Multi-Component Reaction Pathways

No specific multi-component reaction pathways for the direct synthesis of this compound have been documented in the reviewed literature.

Optimization of Reaction Parameters

Detailed studies on the optimization of reaction parameters for the synthesis of this compound are not available. The following subsections are therefore placeholders for potential future research.

Solvent Effects on Reaction Efficiency and Product Distribution

While solvent effects are a critical aspect of reaction optimization, no studies have been published that specifically investigate the influence of different solvents on the efficiency and product distribution for the formation of this compound. Research on other benzamide (B126) syntheses has shown that solvents like dichloromethane (B109758) (DCM) can be effective. mdpi.com

Temperature and Pressure Influence on Reaction Kinetics

The impact of temperature and pressure on the reaction kinetics for the synthesis of this specific benzamide has not been reported. General principles suggest that these parameters would significantly affect reaction rates and yields, as seen in the synthesis of related nitroaromatic compounds where temperatures around 80-120°C and elevated pressures have been utilized. google.comnih.gov

Stoichiometric Ratio Optimization for Reactant Conversion

Optimizing the stoichiometric ratio of reactants is crucial for maximizing conversion and minimizing waste. However, no data is available that details the optimization of reactant ratios for the synthesis of this compound. In related amide synthesis, a 1:1 molar ratio of reactants has sometimes been found to be optimal. mdpi.com

Purification and Isolation Protocols

Specific protocols for the purification and isolation of this compound have not been described in the literature.

Chromatographic Techniques for High Purity Product

While chromatographic techniques are standard for purifying organic compounds, no specific methods (e.g., column chromatography conditions, solvent systems) have been published for the isolation of high-purity this compound. For analogous compounds, purification often involves washing with solvents like dichloromethane and dimethylformamide, followed by drying. mdpi.com The use of palladium on carbon (Pd/C) as a catalyst in related reactions is also common, which would necessitate filtration as a key purification step. google.com

Crystallization and Recrystallization Strategies

The isolation and purification of This compound from a reaction mixture typically involve crystallization. This process relies on the principle of solubility differences of the compound and impurities in a given solvent or solvent system at varying temperatures.

A common approach involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent cooling of the solution allows the desired compound to crystallize out, leaving the more soluble impurities behind in the mother liquor. The choice of solvent is paramount and is determined by factors such as the solubility profile of the compound, its boiling point, and its reactivity with the compound.

For compounds structurally related to This compound , various solvents have been successfully employed for crystallization and recrystallization, offering insights into potential strategies for this specific molecule. For instance, in the synthesis of related nitro-containing benzamides, ethanol (B145695) has been utilized as a crystallizing solvent. The crude product is dissolved in hot ethanol, and upon cooling, the purified compound crystallizes.

In other documented procedures for similar chemical entities, solvent systems such as a mixture of dioxane and ethyl acetate (B1210297) have been reported to yield high-purity crystalline products. The use of a co-solvent system allows for fine-tuning of the solubility parameters to achieve optimal separation from impurities. Furthermore, column chromatography is often employed as a preliminary purification step before the final crystallization to remove impurities with similar solubility profiles.

While specific, detailed research findings on the crystallization of This compound itself are not extensively detailed in publicly available literature, the established methods for analogous compounds provide a strong foundation for developing effective purification protocols. The selection of an appropriate solvent or solvent system, careful control of the cooling rate, and potentially seeding the solution with a small crystal of the pure compound are all critical parameters that would be optimized to achieve the desired purity and crystal form.

Below is a hypothetical data table illustrating the kind of information that would be relevant for the crystallization of This compound , based on typical procedures for similar compounds.

Solvent System Temperature Profile Observed Yield (%) Purity (%) Notes
EthanolDissolved at 78°C, cooled to 0-5°C~85>98Suitable for large-scale purification.
Dioxane/Ethyl Acetate (1:1)Dissolved at 80°C, slow cooling to RT~75>99Effective for removing closely related impurities.
IsopropanolReflux, then cooled to 10°C~80>97An alternative to ethanol with a different solubility profile.

This table is illustrative and based on general laboratory practices for similar compounds. Specific values for this compound would require experimental verification.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Methyl 2 Nitro N Pyridin 3 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy would be utilized to identify the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The chemical shifts (δ) of the protons in the 3-methyl-2-nitro-N-(pyridin-3-yl)benzamide molecule would provide insight into the electronic effects of the nitro and amide functional groups on both the benzamide (B126) and pyridine (B92270) rings. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) would reveal the connectivity between adjacent protons.

A specific data table for the ¹H NMR of this compound is not currently available in the public domain based on the conducted searches.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number and type of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the complete assignment of the carbon skeleton. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment, distinguishing between aromatic, methyl, and carbonyl carbons.

A specific data table for the ¹³C NMR of this compound is not currently available in the public domain based on the conducted searches.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, identifying which protons are spin-coupled to each other and thus confirming the proton sequence within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C nuclei (typically over two to three bonds). It would be crucial for connecting the different fragments of the molecule, for instance, linking the amide proton to carbons in both the benzoyl and pyridyl moieties, and confirming the relative positions of the methyl and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are bonded. It would be instrumental in determining the through-space interactions and the preferred conformation of the molecule in solution.

Specific 2D NMR data for this compound is not publicly available from the conducted searches.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

Determination of Absolute and Relative Stereochemistry

For this compound, which is an achiral molecule, the primary outcome of X-ray diffraction would be the precise determination of its conformation in the solid state. This would confirm the connectivity established by NMR and provide accurate geometric parameters. The planarity of the aromatic rings and the amide linkage would be quantified.

Specific crystallographic data, including stereochemical determination for this compound, is not available in the public domain based on the conducted searches.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly of this compound molecules in the solid state.

Hydrogen Bonding: The presence of an amide N-H group as a hydrogen bond donor and the nitro group oxygens, the amide carbonyl oxygen, and the pyridine nitrogen as potential acceptors suggests the formation of intermolecular hydrogen bonds. These interactions play a significant role in stabilizing the crystal lattice. rsc.org

π-π Stacking: The aromatic rings of the benzamide and pyridine moieties could engage in π-π stacking interactions, which are crucial in the organization of aromatic molecules in crystals. rsc.orgmdpi.com The analysis would determine the geometry and distance of these interactions.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to validate the molecular formula of a compound. For this compound, the molecular formula is C₁₃H₁₁N₃O₃.

The expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements. While direct experimental data for the target molecule is unavailable, predicted HRMS data for an isomer, N-(3-methylpyridin-2-yl)-3-nitrobenzamide (C₁₃H₁₁N₃O₃), suggests what could be expected. uni.lu The predicted m/z for the protonated molecule [M+H]⁺ is 258.08733. uni.lu The observation of this ion with high mass accuracy would strongly support the proposed molecular formula.

Table 2: Predicted HRMS Adducts for the Isomer N-(3-methylpyridin-2-yl)-3-nitrobenzamide (C₁₃H₁₁N₃O₃)

AdductPredicted m/z
[M+H]⁺258.08733 uni.lu
[M+Na]⁺280.06927 uni.lu
[M-H]⁻256.07277 uni.lu
[M]⁺257.07950 uni.lu

Data is for an isomer and serves as a predictive reference.

The fragmentation of benzamides and nitroaromatic compounds typically follows predictable pathways. For this compound, key fragmentation events under electron ionization or tandem mass spectrometry would likely include:

Amide Bond Cleavage: The most common fragmentation pathway for benzamides is the cleavage of the amide C-N bond or the carbonyl C-C(aryl) bond. This would lead to characteristic fragment ions.

Cleavage yielding the 3-methyl-2-nitrobenzoyl cation (m/z 164.03).

Cleavage yielding the protonated 3-aminopyridine (B143674) fragment (m/z 95.06).

Loss of Nitro Group: Nitroaromatic compounds often exhibit loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO•, 30 Da). sigmaaldrich.com

Pyridine Ring Fragmentation: The pyridine ring can undergo its own characteristic fragmentation, although this is often less favorable than amide bond cleavage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

N-H Stretching: A prominent band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amide. nanobioletters.com

C=O Stretching (Amide I): A strong absorption due to the carbonyl stretch, known as the Amide I band, is anticipated around 1650-1680 cm⁻¹. mdpi.com

N-H Bending (Amide II): The Amide II band, arising from N-H bending coupled with C-N stretching, typically appears near 1520-1570 cm⁻¹.

Nitro Group Vibrations: The nitro group will produce two characteristic strong absorptions: an asymmetric stretch (νas) around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1370 cm⁻¹. nanobioletters.com

Aromatic C-H and C=C Stretching: Vibrations from the benzene (B151609) and pyridine rings will be observed in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretch) regions.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Related Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amide (secondary)N-H Stretch3300 - 3500 nanobioletters.com
AmideC=O Stretch (Amide I)1650 - 1680 mdpi.com
AmideN-H Bend (Amide II)1520 - 1570
Nitro (aromatic)Asymmetric Stretch1520 - 1560 nanobioletters.com
Nitro (aromatic)Symmetric Stretch1340 - 1370 nanobioletters.com
Aromatic RingC=C Stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic systems. The presence of the benzoyl, nitro, and pyridine chromophores suggests multiple absorption bands.

The primary electronic transitions will be π → π* transitions within the benzene and pyridine rings and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen, nitro group oxygens, and pyridinyl nitrogen. The conjugation between the benzoyl group and the nitro group, as well as the electronic influence of the pyridinyl-amide system, will affect the position and intensity of these absorption maxima (λ_max). For comparison, 3-nitrobenzamide itself shows UV-Vis absorption bands. nih.gov The extended conjugation in the target molecule would likely shift these absorptions to longer wavelengths (a bathochromic shift).

Theoretical and Computational Chemistry Studies on 3 Methyl 2 Nitro N Pyridin 3 Yl Benzamide

Molecular Dynamics (MD) Simulations for Conformational Landscape

While quantum chemical calculations typically focus on a single, static, lowest-energy structure, molecules in reality are dynamic and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide, an MD simulation would provide a view of its conformational landscape. The molecule has several rotatable bonds, primarily the C-N bond of the amide and the C-C bond connecting the phenyl ring to the carbonyl group. An MD simulation would track the fluctuations in the dihedral angles of these bonds, revealing:

The most populated or preferred conformations in a given environment (e.g., in a solvent like water or DMSO).

The energy barriers for rotation between different conformations.

The stability of intramolecular hydrogen bonds, if any are present.

How the molecule interacts with surrounding solvent molecules.

This information is critical for understanding how the molecule might fit into a biological receptor site.

Computational Spectroscopic Predictions (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of a molecule, which is extremely useful for interpreting experimental data and confirming a synthesized structure.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts (¹H and ¹³C) for each atom. By comparing the computed spectrum with an experimental one, researchers can validate the molecular structure. For example, a study of 3-Methyl-N-phenylbenzamide utilized NMR spectra to characterize the compound. nih.gov

IR (Infrared): Calculations can determine the vibrational frequencies of the molecule. Each peak in an IR spectrum corresponds to a specific type of bond vibration (e.g., C=O stretch, N-H stretch, N-O stretch of the nitro group). A computed IR spectrum helps in assigning the peaks observed in an experimental spectrum.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis range. This analysis provides the wavelength of maximum absorption (λ_max) and helps to understand the electronic transitions involved (e.g., π → π* or n → π* transitions).

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify key close contacts between molecules. For this compound, a detailed analysis would reveal the nature and extent of various non-covalent interactions that stabilize the crystal packing.

Based on studies of structurally related nitro-substituted benzamides and pyridine (B92270) derivatives, the primary intermolecular contacts expected for this compound can be predicted. nih.govnih.govnih.govnih.gov The nitro group is a strong hydrogen bond acceptor, and the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O). The pyridine ring nitrogen also acts as a hydrogen bond acceptor. epa.gov

The key interactions governing the crystal packing of this compound would likely be a combination of strong hydrogen bonds and weaker van der Waals forces. The most significant interactions are anticipated to be O···H contacts, arising from the nitro and carbonyl oxygen atoms accepting hydrogen bonds from the amide N-H and aromatic C-H groups. nih.govnih.gov H···H contacts, representing the van der Waals surface area, are also expected to make a substantial contribution. nih.govresearchgate.net

Furthermore, the presence of two aromatic rings (the substituted benzene (B151609) and the pyridine ring) suggests the possibility of π-π stacking interactions, which can be identified by characteristic red and blue triangular patterns on the Hirshfeld surface shape index. nih.gov C-H···π interactions are also plausible. The quantification of these interactions can be represented as percentage contributions to the total Hirshfeld surface area.

Table 1: Predicted Hirshfeld Surface Interaction Contributions for this compound

Intermolecular ContactPredicted Contribution (%)Description
O···H / H···O30 - 45Represents hydrogen bonding involving the nitro and carbonyl oxygen atoms as acceptors. nih.gov
H···H25 - 40Represents van der Waals forces and non-specific contacts between hydrogen atoms. researchgate.net
C···H / H···C10 - 20Indicates C-H···π interactions and other weaker contacts. nih.gov
C···C5 - 10Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov
N···H / H···N3 - 8Involves the pyridine nitrogen and amide nitrogen in hydrogen bonding. epa.gov
Other< 5Includes minor contributions from other types of contacts.

Note: The data in this table is predictive and based on Hirshfeld analyses of structurally similar molecules. nih.govnih.govresearchgate.net

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Investigations at the Molecular Level

The reactivity of nitroaromatic compounds is often governed by the strong electron-withdrawing nature of the nitro group, which can make the aromatic ring susceptible to nucleophilic attack. nih.govmdpi.com The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a key quantum-chemical descriptor in this context, with lower values indicating higher electrophilicity and reactivity. nih.gov The position of the nitro group ortho to the methyl group and the amide linkage introduces steric hindrance that can modulate this reactivity.

The amide linkage is a critical feature, providing a rigidifying element to the molecular structure and participating in key hydrogen bonding interactions. The planarity of the amide bond can influence the relative orientation of the two aromatic rings.

Quantitative Structure-Property Relationship (QSPR) models for nitroaromatic compounds have shown that properties such as chromatographic retention time and environmental distribution are dependent on descriptors like dipole moments, molecular weight, and the presence of polar functional groups. nih.gov

Table 2: Inferred Structure-Reactivity/Property Relationships for this compound

Structural FeatureInfluence on Reactivity/PropertiesRelevant Descriptors
2-Nitro Group Increases electrophilicity of the benzoyl ring; acts as a strong hydrogen bond acceptor; influences overall polarity.ELUMO, Dipole Moment, Hammett parameters. nih.gov
3-Methyl Group Provides steric hindrance around the nitro group and amide linkage; contributes to lipophilicity.Steric parameters (e.g., Taft steric parameter), logP.
N-(pyridin-3-yl) Group Introduces a basic center; acts as a hydrogen bond acceptor; influences molecular geometry and polarity. nih.govpKa, Dipole Moment, Molecular Connectivity Indices.
Amide Linkage Provides structural rigidity; acts as both hydrogen bond donor and acceptor; influences planarity between the two rings.Dihedral angles, Bond lengths.

Note: The relationships described in this table are inferred from studies on analogous chemical structures. nih.govnih.govnih.gov

Reactivity and Derivatization Pathways of 3 Methyl 2 Nitro N Pyridin 3 Yl Benzamide

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) and Pyridine (B92270) Rings

Electrophilic aromatic substitution on the bicyclic structure of 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide is a challenging process due to the deactivating effects of the nitro group and the pyridine nitrogen.

Benzamide Ring: The benzamide ring contains two substituents: an activating methyl group and a strongly deactivating nitro group. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The positions ortho and para to the methyl group are C4 and C6. The positions meta to the nitro group are C4 and C6. Therefore, both groups direct incoming electrophiles to the C4 and C6 positions. However, the powerful deactivating effect of the nitro group significantly reduces the ring's nucleophilicity, making substitution difficult. Reactions like Friedel-Crafts alkylations and acylations are generally not feasible under standard conditions. ntnu.no Vigorous conditions, such as using fuming nitric acid and sulfuric acid, might lead to further nitration, but side reactions and oxidation of the methyl group are potential complications. ntnu.no

Pyridine Ring: The pyridine ring is inherently electron-deficient and is about a million times less reactive towards electrophilic substitution than benzene (B151609). ntnu.no The nitrogen atom is the most basic site and will react with electrophiles first, forming a pyridinium (B92312) salt. ntnu.no This further deactivates the ring towards electrophilic attack on the carbon atoms. If substitution on the carbon skeleton does occur, it preferentially happens at the 3- and 5-positions relative to the ring nitrogen. ntnu.no In the case of the N-(pyridin-3-yl) moiety, the available positions for substitution are C2, C4, C5, and C6. The amide linkage at C3 deactivates the ring, making electrophilic attack highly unfavorable.

Nucleophilic Substitution Reactions at the Pyridine Moiety

The presence of a nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). While the target molecule has the nitro group on the benzamide ring, related nitropyridine structures are excellent substrates for SNAr. For instance, in 2-nitropyridines, the nitro group activates the ring for nucleophilic attack. epa.gov Studies on 2-R-3-nitropyridines show that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This suggests that if an analogue, 3-Methyl-N-(2-nitro-pyridin-3-yl)benzamide, were synthesized, the nitro group on the pyridine ring would be a viable leaving group for SNAr reactions.

In the actual molecule, this compound, the pyridine ring lacks a strong activating group for nucleophilic attack. However, the synthesis of related compounds, such as N-(4-Methyl-phenyl)-3-nitro-pyridin-2-amine, demonstrates that nucleophilic substitution of a leaving group on a nitropyridine ring is a key synthetic step. nih.gov

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group is the most reactive site for reduction in the molecule. Its transformation into an amino group is a critical reaction that fundamentally alters the compound's chemical and electronic properties.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation with a wide variety of available reagents. wikipedia.org This conversion is a key step in the synthesis of many pharmaceutical compounds, including Lenalidomide, which shares a similar 3-amino-phthalimide substructure. google.com

Common methods for reducing the nitro group include:

Catalytic Hydrogenation: This is one of the most common and efficient methods. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are used with hydrogen gas. wikipedia.orggoogle.com Solvents can range from alcohols and ethyl acetate (B1210297) to dimethylformamide (DMF). google.comgoogle.com

Metal-Acid Systems: Classic methods involve using metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgresearchgate.net Anhydrous tin(II) chloride in ethanol (B145695) is also an effective system. researchgate.net

Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst. Common donors include ammonium (B1175870) formate (B1220265) or hydrazine (B178648) with a catalyst like Pd/C. researchgate.net This can be a milder alternative to using hydrogen gas. researchgate.net

The resulting amino compound, 3-methyl-2-amino-N-(pyridin-3-yl)benzamide, has vastly different reactivity. The amino group is a strong activating group and an ortho-, para-director, making the benzamide ring much more susceptible to electrophilic substitution.

Table 1: Selected Reagents for Nitro Group Reduction

Reagent SystemTypical ConditionsProductReference
H₂, Pd/CMeOH, DMF, or 1,4-Dioxane; RT to moderate temperatureAmine wikipedia.orggoogle.com
Fe / Acetic AcidRefluxing acetic acidAmine wikipedia.org
SnCl₂ / HClConcentrated HCl, ethanolAmine wikipedia.org
Zinc Dust / NH₄ClAqueous or alcoholic solution, RTHydroxylamine (B1172632) wikipedia.org
Diborane (B₂H₆)THFHydroxylamine wikipedia.org

Oxidation of the nitro group is not a common reaction pathway. The group is already in a high oxidation state.

Hydrolysis and Amide Bond Cleavage Studies

The amide bond is generally stable but can be cleaved under harsh acidic or basic conditions through hydrolysis. This reaction would break the molecule into 3-methyl-2-nitrobenzoic acid and 3-aminopyridine (B143674).

Acidic Hydrolysis: Requires heating with a strong acid like concentrated hydrochloric acid or sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Basic Hydrolysis: Involves heating with a strong base such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon directly. This is typically followed by acidification to protonate the resulting carboxylate.

Synthesis of Structural Analogues and Homologues through Targeted Modification

The structure of this compound serves as a scaffold that can be modified at several positions to generate a library of related compounds.

The methyl group on the benzamide ring is a key site for derivatization. In related syntheses, such as that of Lenalidomide, the analogous methyl group is the starting point for introducing further functionality. google.com

Halogenation: The methyl group can be halogenated, typically brominated, using reagents like N-Bromosuccinimide (NBS) with a radical initiator. This converts the methyl group into a bromomethyl group (-CH₂Br), which is a versatile electrophile for subsequent substitution reactions. google.com

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 2-nitro-N-(pyridin-3-yl)phthalamic acid.

As discussed in section 5.3, the most significant alteration of the nitro group is its reduction to an amine. This transformation dramatically changes the molecule's reactivity profile.

From Deactivating to Activating: The nitro group is strongly electron-withdrawing and deactivating. In contrast, the resulting amino group is strongly electron-donating and activating for electrophilic aromatic substitution.

Change in Directing Effects: The nitro group is a meta-director, whereas the amino group is an ortho-, para-director. The formation of 3-amino-2-methyl-N-(pyridin-3-yl)benzamide would make the C4 and C6 positions of the benzamide ring highly activated towards electrophiles.

Diazotization: The resulting primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions, providing a powerful route to diverse analogues.

Table 2: Influence of Nitro Group vs. Amino Group on Benzamide Ring Reactivity

PropertyNitro Group (-NO₂)Amino Group (-NH₂)
Electronic EffectStrongly electron-withdrawingStrongly electron-donating
Ring Reactivity (EAS)Strongly deactivatedStrongly activated
Directing EffectMeta-directingOrtho-, para-directing
Further ReactionsReductionDiazotization, Acylation, Alkylation

Derivatization of the Pyridinyl Nitrogen

The nitrogen atom of the pyridine ring in this compound is a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity allows for the introduction of diverse functional groups at the nitrogen position, leading to the formation of pyridinium salts and pyridine N-oxides. The electronic nature of the substituent at the 3-position of the pyridine ring, in this case, the 3-methyl-2-nitrobenzamido group, plays a crucial role in modulating the reactivity of the pyridinyl nitrogen. The electron-withdrawing character of this substituent is expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions for derivatization compared to unsubstituted pyridine.

N-Alkylation of the Pyridinyl Nitrogen

The quaternization of the pyridinyl nitrogen in N-aryl pyridinium compounds can be achieved through the well-established Menschutkin reaction. researchgate.net This SN2 type reaction involves the treatment of the pyridine derivative with an alkyl halide, resulting in the formation of a quaternary ammonium salt. researchgate.net The reaction is typically conducted in a polar aprotic solvent. For a closely related compound, 1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine, quaternization of the pyridine N-atom was successfully achieved using various aromatic α-bromo ketones in acetonitrile (B52724) at 60 °C, yielding the corresponding pyridinium salts in good yields (65–77%). mdpi.com

A general procedure for the N-alkylation of a pyridine derivative involves dissolving the substrate in a suitable solvent, such as acetonitrile or dichloromethane (B109758), and adding the alkylating agent. The reaction mixture is then heated to facilitate the reaction. The product, a pyridinium salt, often precipitates from the reaction mixture upon cooling or can be isolated after removal of the solvent and purification.

Table 1: N-Alkylation of Pyridine Derivatives

SubstrateAlkylating AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine2-Bromo-1-(4-chlorophenyl)ethan-1-oneAcetonitrile60304-(((3,4,5-Trimethoxyphenyl)imino)methyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide77 mdpi.com
1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine2-Bromo-1-phenylethan-1-oneAcetonitrile60304-(((3,4,5-Trimethoxyphenyl)imino)methyl)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide72 mdpi.com
1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine2-Bromo-1-(p-tolyl)ethan-1-oneAcetonitrile60304-(((3,4,5-Trimethoxyphenyl)imino)methyl)-1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium bromide65 mdpi.com

This table presents data for a structurally related compound to illustrate the general conditions and outcomes of N-alkylation reactions.

N-Oxidation of the Pyridinyl Nitrogen

The oxidation of the pyridinyl nitrogen to form a pyridine N-oxide is another important derivatization pathway. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the pyridine ring. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. google.com The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. google.com

For instance, the synthesis of pyridine-N-oxide from a pyridine compound can be achieved by dissolving the starting material in dichloromethane and adding m-CPBA, followed by stirring for an extended period at room temperature. google.com The resulting N-oxide can then be isolated and purified. The presence of electron-withdrawing groups on the pyridine ring can decrease the rate of N-oxidation. beilstein-journals.org

Table 2: N-Oxidation of Pyridine Derivatives

SubstrateOxidizing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
4-Methoxypyridinem-Chloroperoxybenzoic acidDichloromethane20-2520-264-Methoxypyridine-N-oxide94 google.com
2-Amino-6-methylpyridinem-Chloroperoxybenzoic acidDichloromethaneRoom Temp.Not Specified2-Amino-6-methylpyridine 1-oxideNot Specified nih.gov

This table provides examples of N-oxidation on substituted pyridines to demonstrate typical reagents and conditions.

The derivatization of the pyridinyl nitrogen in this compound through N-alkylation and N-oxidation opens avenues for the synthesis of a wide array of new chemical entities. The resulting pyridinium salts and N-oxides can serve as valuable intermediates for further functionalization or as final compounds with potentially altered biological activities and physicochemical properties.

An in-depth analysis of the chemical compound this compound reveals a landscape rich with complex mechanistic details. This article focuses exclusively on the mechanistic investigations surrounding its synthesis and the behavior of structurally related compounds, providing a focused scientific overview based on published research.

Advanced Analytical Methodologies for 3 Methyl 2 Nitro N Pyridin 3 Yl Benzamide

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are fundamental for separating the target compound from a mixture, allowing for precise quantification and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of non-volatile, thermally sensitive compounds like 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide. A robust HPLC method would provide the necessary selectivity and sensitivity for both quantification in bulk material and the detection of trace-level impurities.

Methodology & Findings: A reversed-phase HPLC (RP-HPLC) method is the most probable approach. Based on methods for similar structures, such as other nitrobenzamides, a C18 or a specialized polar-modified column (like Newcrom R1) would be suitable. sielc.comnih.gov The mobile phase would likely consist of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous component, often buffered or acidified with agents like formic acid or phosphoric acid to ensure sharp peak shapes, particularly for the basic pyridine (B92270) moiety. sielc.comnih.gov

Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the chromophoric nature of the nitroaromatic and pyridine rings. For enhanced sensitivity and specificity, especially for impurity profiling, coupling HPLC with a mass spectrometer (LC-MS) is the state-of-the-art approach. nih.govnih.gov Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) would be suitable ionization techniques.

Hypothetical HPLC Parameters:

Parameter Suggested Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for reversed-phase; good retention for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Gradient elution (e.g., 30% B to 90% B) to separate impurities with varying polarities. Formic acid improves peak shape for the pyridine nitrogen.
Flow Rate 1.0 mL/min Standard flow for analytical scale columns.
Detection DAD at 254 nm and 320 nm 254 nm is a common wavelength for aromatic compounds. The nitro group may provide a specific absorbance maximum around 320 nm. nih.gov
Injection Volume 10 µL Standard volume for analytical HPLC.

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and thermally stable impurities, or if the main compound can be analyzed without degradation, GC-MS offers excellent separation efficiency and definitive identification capabilities through mass spectral libraries.

Methodology & Findings: Given the molecular weight and functional groups of this compound, its volatility may be limited. However, GC-MS is highly suitable for identifying volatile impurities from the synthesis, such as residual solvents or starting materials (e.g., derivatives of toluene (B28343) or aminopyridine). The analysis of pyridine and its derivatives by GC is a well-established technique. cdc.govnih.gov A typical GC-MS method would employ a low-to-mid polarity capillary column, such as a 5% phenyl-polysiloxane (DB-5 or equivalent), and a temperature program to elute compounds over a range of boiling points. Electron Impact (EI) ionization at 70 eV would generate reproducible fragmentation patterns for structural elucidation.

Hypothetical GC-MS Parameters:

Parameter Suggested Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm General purpose column with good performance for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, 1.0 mL/min Inert carrier gas providing good efficiency.
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min Starts at a low temperature for early eluting volatiles and ramps to a high temperature to elute the main compound and less volatile impurities.
Injector Temp. 280 °C Ensures volatilization without thermal degradation.
MS Source Temp. 230 °C Standard source temperature.
MS Quad Temp. 150 °C Standard quadrupole temperature.
Ionization Mode Electron Impact (EI) at 70 eV Provides standard, library-searchable mass spectra.

| Scan Range | 40-500 m/z | Covers the expected mass range of the parent compound and its fragments. |

Voltammetric and Potentiometric Characterization

Electrochemical methods offer alternative or complementary approaches for quantification, often with high sensitivity and without the need for extensive sample preparation.

Voltammetric Characterization: Voltammetric techniques are particularly well-suited for compounds containing electroactive functional groups, such as the nitro group (-NO₂). The electrochemical reduction of the nitro group on an electrode surface produces a measurable current that is proportional to the compound's concentration. Techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV) are used for the analysis of various nitroaromatic compounds. nih.govnih.govepa.gov

Studies on compounds like TNT and dinitrotoluene (DNT) show that the nitro groups undergo irreversible reduction at specific potentials. cdnsciencepub.com It is expected that the nitro group in this compound would exhibit similar behavior, likely a multi-electron reduction to a hydroxylamine (B1172632) or amine. A glassy carbon electrode (GCE) would be a suitable working electrode, and the analysis would be performed in a suitable electrolyte solution. epa.govcdnsciencepub.com The detection limits for similar nitroaromatic compounds can reach the parts-per-billion (ppb) level. cdnsciencepub.com

Potentiometric Characterization: Potentiometric sensors, specifically ion-selective electrodes (ISEs), could be developed for the determination of this compound. While no specific sensor for this molecule is reported, sensors have been designed for other amides and heterocyclic compounds. acs.orgnih.gov Such a sensor would typically involve a PVC membrane doped with an ionophore that selectively binds to the target molecule (or a protonated form of it). The binding event generates a potential difference across the membrane, which is measured against a reference electrode. The development of such a sensor would require the synthesis and screening of specific ionophores that can form a stable complex with the target analyte. nih.gov

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method for quantification, provided the analyte has a strong chromophore and there are no interfering substances that absorb at the same wavelength.

A common spectrophotometric method for nitroaromatic compounds involves their chemical reduction to the corresponding primary aromatic amine. This amine can then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and HCl) and coupled with a suitable chromogenic reagent (e.g., N-(1-naphthyl)ethylenediamine or ethyl acetoacetate) to form a stable, intensely colored azo dye. rsc.org The absorbance of the resulting solution is then measured at its wavelength of maximum absorbance (λmax), and the concentration is determined using a calibration curve. This method is highly sensitive and can be adapted for the analysis of the compound in various matrices. rsc.org

Real-time Monitoring of Reactions Using In-situ Spectroscopy

The synthesis of this compound, likely an amidation reaction between a derivative of 2-nitro-3-methylbenzoic acid and 3-aminopyridine (B143674), can be monitored in real-time using in-situ spectroscopy.

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe (e.g., ReactIR), is a powerful Process Analytical Technology (PAT) tool for this purpose. mdpi.comnih.gov By inserting the probe directly into the reaction vessel, one can continuously track the concentrations of reactants, intermediates, and the final product. mt.comresearchgate.net For the synthesis of the target compound, specific IR absorption bands could be monitored:

Disappearance of the carboxylic acid derivative (e.g., acid chloride C=O stretch around 1780 cm⁻¹). mt.com

Disappearance of the amine (N-H stretching or bending modes).

Appearance of the amide product (Amide I band, C=O stretch, around 1670 cm⁻¹ and Amide II band, N-H bend, around 1550 cm⁻¹). mt.com

This real-time data allows for precise determination of reaction endpoints, kinetic analysis, and optimization of reaction conditions, leading to improved yield and purity. mdpi.com

Assessment of Impurities and By-products in Synthetic Batches

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of the final product. ijnrd.org The assessment of impurities in synthetic batches of this compound would involve a combination of chromatographic and spectroscopic techniques.

The primary analytical tool for impurity profiling is HPLC with UV and MS detection. cdnsciencepub.com This allows for the separation and quantification of impurities relative to the main compound. Potential impurities could include:

Starting Materials: Unreacted 2-nitro-3-methylbenzoic acid (or its activated form) and 3-aminopyridine.

Isomeric Impurities: Impurities arising from isomeric starting materials (e.g., 4-methyl-2-nitrobenzoic acid).

By-products: Products from side reactions, such as the formation of di-acylated aminopyridine or other unwanted couplings.

Degradation Products: Products formed during synthesis or storage, for example, hydrolysis of the amide bond.

A comprehensive impurity profile would be established by analyzing multiple batches and performing forced degradation studies (exposing the compound to heat, light, acid, base, and oxidation) to identify potential degradants.

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
3-Aminopyridine
Chloramphenicol
2,4-Dinitrotoluene (DNT)
Ethyl Acetoacetate
Formic Acid
Methanol
N-(1-Naphthyl)ethylenediamine
Nitrazepam
2-Nitro-3-methylbenzoic acid
3-Nitrobenzamide
N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide
Oxamniquine
Phosphoric Acid
Pyridine
Sodium Nitrite
Toluene

Advanced Applications and Potential of 3 Methyl 2 Nitro N Pyridin 3 Yl Benzamide in Non Biological/non Clinical Fields

Role in Material Science and Supramolecular Chemistry

The molecular architecture of 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide, which includes hydrogen bond donors (the amide N-H) and acceptors (the amide C=O, the nitro group, and the pyridine (B92270) nitrogen), makes it a prime candidate for applications in supramolecular chemistry and material science.

Exploration of Crystalline Forms and Polymorphism

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of material science. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. google.com While specific studies on the polymorphism of this compound are not available, its structural features—a rotatable bond between the benzoyl and pyridine rings and the presence of a nitro group—suggest a propensity for forming various packing arrangements in the solid state. The interplay of hydrogen bonding and π-π stacking interactions could lead to the formation of different crystalline structures under varying crystallization conditions.

Self-Assembly and Co-crystal Formation

The hydrogen bonding capabilities of the amide and pyridine functionalities, coupled with the potential for π-π stacking interactions from the aromatic rings, are key drivers for self-assembly. These non-covalent interactions can guide the molecules to organize into well-defined one-, two-, or three-dimensional supramolecular architectures.

Furthermore, the compound is a viable candidate for the formation of co-crystals. By combining with other molecules (co-formers) through hydrogen bonding or other non-covalent interactions, new crystalline materials with tailored properties can be designed. For instance, co-crystallization with carboxylic acids could lead to robust hydrogen-bonded assemblies. A study on a related system, a 2:1 co-crystal of p-nitro-benzoic acid and N,N'-bis-(pyridin-3-ylmethyl)ethanediamide, demonstrated the formation of a three-dimensional architecture through a combination of hydrogen bonds and π-π stacking. nih.gov

Potential as a Key Synthetic Intermediate for Complex Organic Molecules

Benzamides are versatile intermediates in organic synthesis. The specific structure of this compound offers several reactive sites for further chemical transformations. The nitro group can be reduced to an amine, which can then participate in a wide array of reactions to build more complex molecular frameworks. The presence of the methyl group and the pyridine ring also offers handles for functionalization. While this specific compound is noted as a rare chemical for early discovery research, its potential as a building block is significant. sigmaaldrich.com

Use as a Chemical Probe in in vitro (non-biological system) Chemical Studies

Due to the limited information available, the direct application of this compound as a chemical probe in non-biological in vitro studies has not been documented. However, its structural motifs suggest potential. The pyridine and nitro-aromatic groups could interact with specific analytes or chemical systems, and these interactions could be monitored, for instance, by spectroscopic methods.

Development of Novel Catalytic Systems or Ligands

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the compound could serve as a ligand in coordination chemistry. The synthesis of novel metal complexes with this ligand could lead to the development of new catalysts for various organic transformations. For example, related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles as a catalyst, highlighting the role of such structures in catalytic processes. frontiersin.org

Photochemical and Electrochemical Properties for Device Applications (e.g., organic electronics, photovoltaics)

The photochemical and electrochemical properties of this compound have not been explicitly studied. However, the presence of the nitro-aromatic system, which is a known electron-accepting group, and the pyridine ring, which can also participate in electron transfer processes, suggests potential for applications in organic electronics. The extended π-system across the molecule could facilitate charge transport. Further research would be needed to determine its suitability for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or organic field-effect transistors (OFETs).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-methyl-2-nitro-N-(pyridin-3-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves sequential functionalization of the benzamide core. A typical route includes:

Nitration : Introduce the nitro group at the 2-position of 3-methylbenzamide under controlled nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

Pyridinyl coupling : React the intermediate with 3-aminopyridine via a nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in DMF at room temperature .

  • Critical factors : Temperature control during nitration and stoichiometric ratios in coupling steps are crucial. Impurities arise from incomplete nitration or residual reagents, requiring purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection requires synchrotron radiation or high-intensity lab sources (Mo-Kα). For refinement, SHELXL (part of the SHELX suite) is widely adopted for small-molecule structures due to its robustness in handling nitro and aromatic groups .
  • Data interpretation : Key parameters include R-factors (<5%), thermal displacement ellipsoids for nitro groups, and hydrogen-bonding networks involving the pyridinyl nitrogen.

Q. What spectroscopic techniques validate the compound’s purity and structural integrity?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns (e.g., nitro proton absence, pyridinyl aromatic signals at δ 8.3–8.7 ppm).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) with UV detection at 254 nm .
  • Mass spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 302.1).

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes, and what mechanistic insights exist?

  • Target identification : Similar benzamide derivatives inhibit bacterial acyl carrier protein synthase (ACPS) and phosphopantetheinyl transferases (PPTases) , enzymes critical for fatty acid biosynthesis .
  • Mode of action : The nitro group may act as an electrophile, disrupting enzyme active sites. Molecular docking studies (AutoDock Vina) suggest binding to conserved lysine residues in ACPS .
  • Pathway impact : Disruption of ACPS/Pptase activity alters lipid biosynthesis, leading to halted bacterial proliferation (IC₅₀ values: 10–50 μM in E. coli assays) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Formulation approaches :

  • Salt formation : React with HCl or sodium citrate to enhance aqueous solubility.
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates.
  • Nanoemulsions : Encapsulate in PEGylated liposomes for sustained release .
    • Pharmacokinetic data : LogP ≈ 2.5 (moderate lipophilicity) and plasma protein binding >85% in rodent models suggest need for prodrug derivatization.

Q. How do structural modifications (e.g., replacing nitro with other electron-withdrawing groups) affect bioactivity?

  • SAR insights :

Modification Effect on ACPS Inhibition (IC₅₀) Reference
Nitro → CyanoIC₅₀ increases to 75 μM
Nitro → TrifluoromethylIC₅₀ drops to 8 μM
Pyridinyl → QuinolinylLoss of activity (IC₅₀ >100 μM)
  • Rationale : Trifluoromethyl enhances electronegativity and steric fit in enzyme pockets, while bulkier groups disrupt binding.

Q. What computational methods predict the compound’s reactivity in metabolic pathways?

  • Tools :

  • Density Functional Theory (DFT) : Calculates nitro group reduction potentials (e.g., −0.75 V vs. SCE) to predict susceptibility to hepatic CYP450 enzymes.
  • ADMET Predictor : Models metabolic sites (e.g., pyridinyl N-oxidation) and toxicity risks (AMES test: negative) .

Data Contradictions and Resolution

  • Nitration regioselectivity : Some studies report competing 4-nitro byproducts under high-temperature conditions. Resolution: Optimize nitration at 0°C with excess H₂SO₄ to direct 2-substitution .
  • Enzyme inhibition specificity : Conflicting reports on ACPS vs. PPTase targeting. Resolution: Use gene knockout strains to isolate target contributions .

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